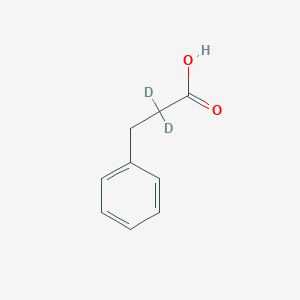

Hydrocinnamic-2,2-D2 acid

Descripción general

Descripción

Hydrocinnamic-2,2-D2 acid, also known as 3-phenylpropanoic-2,2-d2 acid, is a deuterated derivative of hydrocinnamic acid. This compound is characterized by the presence of two deuterium atoms at the alpha position, which makes it useful in various scientific applications, particularly in isotopic labeling studies. The molecular formula of this compound is C9H8D2O2, and it has a molecular weight of 152.19 g/mol .

Mecanismo De Acción

Target of Action

Hydrocinnamic-2,2-D2 acid, a derivative of hydroxycinnamic acid, is involved in various biochemical processes. It is known to interact with Palladium (II) catalysts in the process of ortho-C–H acetoxylation . This reaction is significant in many biologically active molecules .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. For instance, it assists in the Pd(II)-catalyzed ortho-C–H acetoxylation of hydrocinnamic and phenylacetic acids . This reaction is crucial in the formation of many biologically active molecules .

Biochemical Pathways

This compound is part of the phenylpropanoid pathway , which is essential for the biosynthesis of a wide range of compounds . It is involved in the biocatalytic conversion of hydroxycinnamic acids like ferulic, caffeic, and p-coumaric acid into high-value molecules . These compounds play a pivotal role in plant-pathogen interactions .

Pharmacokinetics

The pharmacokinetics of this compound, like other hydroxycinnamic acids, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, hydroxycinnamic acids have low bioavailability due to their low release from proteins, which decreases the availability of their free forms for absorption .

Result of Action

The result of this compound’s action can be seen in its involvement in various biochemical reactions. For instance, it plays a role in the Pd(II)-catalyzed ortho-C–H acetoxylation of hydrocinnamic and phenylacetic acids, contributing to the formation of many biologically active molecules .

Análisis Bioquímico

Biochemical Properties

Hydroxycinnamic acids, from which Hydrocinnamic-2,2-D2 acid is derived, are known to interact with various enzymes, proteins, and other biomolecules . They are involved in various biochemical reactions, including those related to plant growth and development .

Cellular Effects

Hydroxycinnamic acids have been found to have antimicrobial capacity and are known to play a role in plant defense against microbiological threats . They also have antioxidant properties and can protect against diseases associated with oxidative stress and genotoxicity .

Molecular Mechanism

Hydroxycinnamic acids are known to undergo enzymatic decarboxylation and reduction when metabolized by gut microbiota . This suggests that this compound may also undergo similar transformations.

Metabolic Pathways

This compound is likely involved in the phenylalanine and tyrosine pathway, given that it is a derivative of hydroxycinnamic acid . Hydroxycinnamic acids are metabolized by gut microbiota, undergoing enzymatic decarboxylation and reduction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hydrocinnamic-2,2-D2 acid can be synthesized through the hydrogenation of cinnamic acid using deuterium gas. The reaction typically involves the use of a palladium catalyst supported on activated carbon. The reaction is carried out in a stirred tank reactor at 25°C and 10 millibars of pressure. The mixture of cinnamic acid, ethanol, and the catalyst is added to the reactor, and hydrogen uptake is measured to confirm the conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of activated carbon support and the preparation method significantly impact the catalyst activity and conversion efficiency. Industrial methods may also involve the use of proprietary catalysts and optimized reaction conditions to achieve higher yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: Hydrocinnamic-2,2-D2 acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylacetic acid.

Reduction: It can be reduced to form 3-phenylpropanol.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Phenylacetic acid.

Reduction: 3-phenylpropanol.

Substitution: Various substituted phenylpropanoic acids depending on the substituent introduced

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Hydrocinnamic-2,2-D2 acid is primarily studied for its potential therapeutic applications. Its structural similarity to other bioactive compounds allows it to serve as a valuable tool in drug development and metabolic studies.

Neuropharmacology

Research indicates that hydrocinnamic derivatives can influence neurotransmitter systems, particularly dopamine pathways. Studies have shown that compounds similar to hydrocinnamic acid can act as natural dopaminergic agonists, potentially benefiting conditions like Parkinson's disease and substance use disorders by modulating dopamine receptor activity .

Antioxidant Properties

Hydrocinnamic acids are known for their antioxidant capabilities. The deuterated form may enhance these properties, making it a candidate for developing supplements aimed at reducing oxidative stress in various diseases .

Agricultural Applications

In agriculture, this compound has been identified as a significant compound influencing plant growth and development.

Growth Regulation

Hydrocinnamic acid is recognized for its role as a growth regulator in plants. Its application can promote root development and enhance resistance to environmental stressors, making it beneficial for crop yield improvement .

Allelopathy Studies

The compound has been investigated for its allelopathic effects—where it can inhibit the growth of competing plant species by releasing phytochemicals into the soil. This property is particularly useful in sustainable agriculture practices aimed at weed management .

Material Science

The unique chemical properties of this compound extend to material science, where it is utilized in the synthesis of advanced materials.

Polymer Chemistry

Hydrocinnamic derivatives are employed in polymer chemistry to create new materials with enhanced properties such as thermal stability and mechanical strength. The incorporation of deuterated compounds can also aid in studying polymer degradation processes through isotopic labeling techniques .

Photophysical Properties

Research into organometallic complexes involving hydrocinnamic derivatives has shown promising results in optoelectronics. These complexes exhibit interesting photophysical properties that could be harnessed for developing new sensors and light-emitting devices .

Case Studies

Comparación Con Compuestos Similares

Hydrocinnamic-2,2-D2 acid is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. Some similar compounds include:

Phenylpropanoic acid: A non-deuterated analog with similar chemical properties but without the isotopic labeling benefits.

Cinnamic acid: The precursor to hydrocinnamic acid, which contains a double bond that can be hydrogenated to form hydrocinnamic acid.

Phenylacetic acid: An oxidation product of hydrocinnamic acid with different chemical properties and applications .

This compound’s uniqueness lies in its isotopic labeling, making it invaluable for specific scientific applications where tracing and metabolic stability are crucial.

Actividad Biológica

Hydrocinnamic-2,2-D2 acid, a deuterated derivative of hydrocinnamic acid, has garnered interest in various scientific fields due to its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound is a phenolic compound that belongs to the hydroxycinnamic acid family. Its chemical structure allows it to participate in various biochemical reactions, particularly in metabolic pathways associated with plant defense and human health.

Target Interactions : this compound interacts with several biological targets, including enzymes involved in the phenylpropanoid pathway. This pathway is crucial for synthesizing various secondary metabolites that contribute to plant defense mechanisms and human health benefits.

Mode of Action : The compound has been shown to facilitate palladium (II)-catalyzed ortho-C–H acetoxylation processes. This reaction is significant in organic synthesis and may lead to the formation of biologically active derivatives.

Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

- Antioxidant Activity : Like other hydroxycinnamic acids, it possesses antioxidant properties that help mitigate oxidative stress by scavenging free radicals.

- Antimicrobial Effects : Studies have indicated that hydrocinnamic acid derivatives exhibit antimicrobial activity against various pathogens, contributing to their potential use in food preservation and therapeutic applications .

- Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which is crucial for managing chronic inflammatory conditions .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Hydroxycinnamic acids generally exhibit low bioavailability due to their binding to proteins and subsequent low release rates. Metabolism primarily occurs through glucuronidation and sulfation in the intestinal epithelium .

Case Studies

- Anticancer Activity : Research has shown that hydrocinnamic acid derivatives can induce apoptosis in colorectal cancer cell lines. For instance, studies utilizing MTT assays demonstrated reduced cell viability in various cancer models treated with these compounds .

- Gut Microbiota Interaction : The metabolism of hydrocinnamic acids by gut microbiota enhances their bioavailability and biological activity. This biotransformation leads to the production of smaller metabolites that are more readily absorbed by intestinal cells .

- Neuroprotective Effects : In animal models, hydrocinnamic acid derivatives have been linked to improved cognitive function through anti-inflammatory mechanisms and modulation of neurotransmitter levels .

Future Directions

Research on this compound is ongoing, with potential applications in pharmacology and nutrition. Future studies may focus on:

- Clinical Trials : Evaluating the therapeutic efficacy of hydrocinnamic acid derivatives in human subjects.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

- Structural Modifications : Exploring modifications to enhance potency and reduce toxicity.

Propiedades

IUPAC Name |

2,2-dideuterio-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIIGOLPHOKFCH-RJSZUWSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.